![molecular formula C25H25F3Si B12610170 Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane CAS No. 647832-20-0](/img/structure/B12610170.png)
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core bonded to a triphenyl group and a 2-(trifluoromethyl)hex-1-en-1-yl group, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane typically involves the reaction of triphenylsilane with a suitable precursor of the 2-(trifluoromethyl)hex-1-en-1-yl group. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction times, and ensuring consistent quality control measures. The industrial process must also consider factors such as cost-effectiveness, safety, and environmental impact.
化学反応の分析
Types of Reactions
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions may produce various functionalized silanes.
科学的研究の応用
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
作用機序
The mechanism by which Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various chemical and biological processes, making the compound valuable for research in multiple fields. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Triphenylsilane: A simpler analog without the 2-(trifluoromethyl)hex-1-en-1-yl group.
Triferrocenyl-substituted 1,3,5-triphenylbenzene: A compound with similar structural features but different functional groups and applications.
Thioether-functionalized trifluoromethyl-alkynes: Compounds with similar trifluoromethyl groups but different core structures and functionalities.
Uniqueness
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane stands out due to its unique combination of a silane core with a triphenyl group and a 2-(trifluoromethyl)hex-1-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
647832-20-0 |
|---|---|
分子式 |
C25H25F3Si |
分子量 |
410.5 g/mol |
IUPAC名 |
triphenyl-[2-(trifluoromethyl)hex-1-enyl]silane |
InChI |
InChI=1S/C25H25F3Si/c1-2-3-13-21(25(26,27)28)20-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,2-3,13H2,1H3 |
InChIキー |
KDPHEFKCSLNCOD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


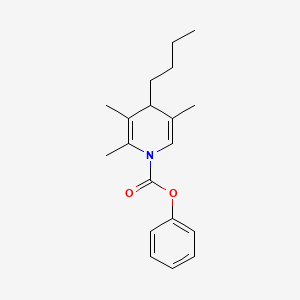
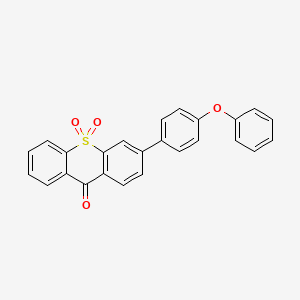
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
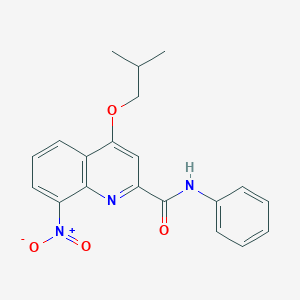
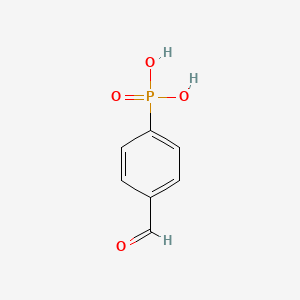
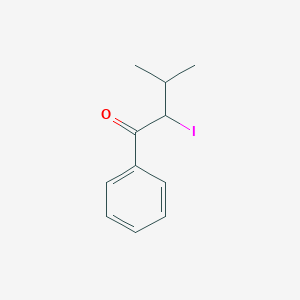
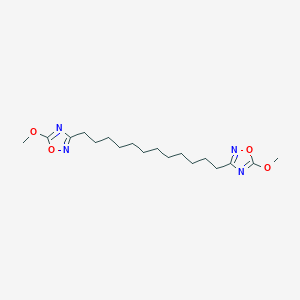
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
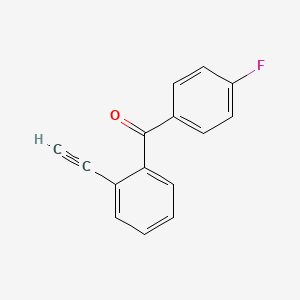


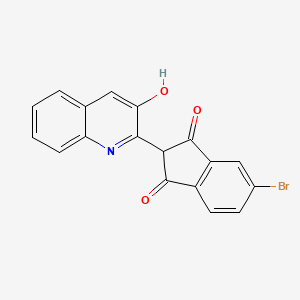
![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
